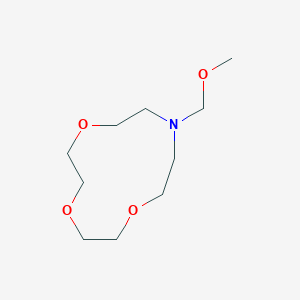
10-(Methoxymethyl)-1,4,7-trioxa-10-azacyclododecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(Methoxymethyl)-1,4,7-trioxa-10-azacyclododecane, also known as MMTACD, is a cyclic ether compound that has been used in various scientific research applications. MMTACD is a versatile compound that can be synthesized in a few steps, making it an attractive molecule for researchers who require a stable and effective reagent.
Mechanism Of Action
The mechanism of action of 10-(Methoxymethyl)-1,4,7-trioxa-10-azacyclododecane is not well understood, but it is believed to act as a nucleophile in many reactions. 10-(Methoxymethyl)-1,4,7-trioxa-10-azacyclododecane can also form complexes with metal ions, which can enhance its reactivity and selectivity in certain reactions.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of 10-(Methoxymethyl)-1,4,7-trioxa-10-azacyclododecane. However, studies have shown that 10-(Methoxymethyl)-1,4,7-trioxa-10-azacyclododecane is relatively non-toxic and does not cause significant adverse effects in laboratory animals.
Advantages And Limitations For Lab Experiments
The advantages of using 10-(Methoxymethyl)-1,4,7-trioxa-10-azacyclododecane in laboratory experiments include its ease of synthesis, high yield, and stability. However, 10-(Methoxymethyl)-1,4,7-trioxa-10-azacyclododecane can be expensive to produce in large quantities, and its reactivity can be difficult to control in some reactions.
Future Directions
There are several future directions for research involving 10-(Methoxymethyl)-1,4,7-trioxa-10-azacyclododecane. One potential area of research is the development of new drug delivery systems that utilize 10-(Methoxymethyl)-1,4,7-trioxa-10-azacyclododecane as a building block. Another area of research is the use of 10-(Methoxymethyl)-1,4,7-trioxa-10-azacyclododecane as a ligand in metal-mediated catalysis. Additionally, the synthesis of new cyclic ethers using 10-(Methoxymethyl)-1,4,7-trioxa-10-azacyclododecane as a starting material could lead to the discovery of novel materials with unique properties.
Synthesis Methods
The synthesis of 10-(Methoxymethyl)-1,4,7-trioxa-10-azacyclododecane is relatively straightforward and involves the reaction of 1,4,7-trioxa-10-azacyclododecane with formaldehyde and methanol. The reaction is carried out under mild conditions, and the yield of 10-(Methoxymethyl)-1,4,7-trioxa-10-azacyclododecane is typically high. The purity of the final product can be improved by recrystallization or column chromatography.
Scientific Research Applications
10-(Methoxymethyl)-1,4,7-trioxa-10-azacyclododecane has been used in various scientific research applications, including as a reagent for the synthesis of other cyclic ethers and as a building block for the preparation of novel polymers. 10-(Methoxymethyl)-1,4,7-trioxa-10-azacyclododecane has also been used in the development of new drug delivery systems and as a ligand in metal-mediated catalysis.
properties
CAS RN |
156731-04-3 |
|---|---|
Product Name |
10-(Methoxymethyl)-1,4,7-trioxa-10-azacyclododecane |
Molecular Formula |
C10H21NO4 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
10-(methoxymethyl)-1,4,7-trioxa-10-azacyclododecane |
InChI |
InChI=1S/C10H21NO4/c1-12-10-11-2-4-13-6-8-15-9-7-14-5-3-11/h2-10H2,1H3 |
InChI Key |
NAXJTFYNNZRKPF-UHFFFAOYSA-N |
SMILES |
COCN1CCOCCOCCOCC1 |
Canonical SMILES |
COCN1CCOCCOCCOCC1 |
synonyms |
N-METHOXYMETHYLAZA-12-CROWN-4, 95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



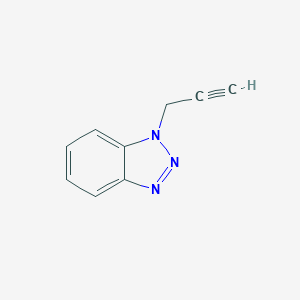
![Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate](/img/structure/B116212.png)
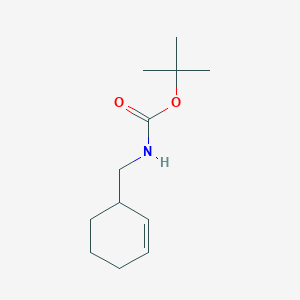
![1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B116217.png)
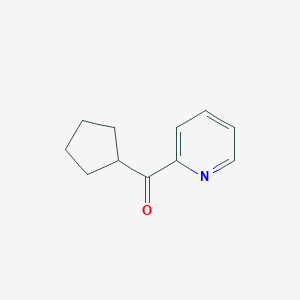
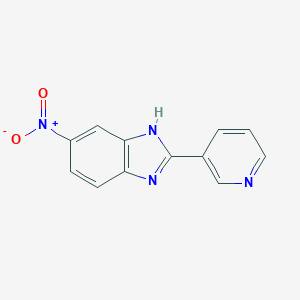
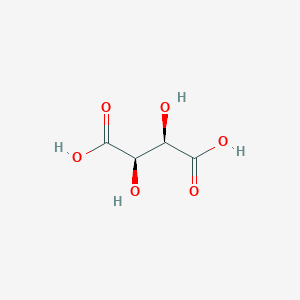
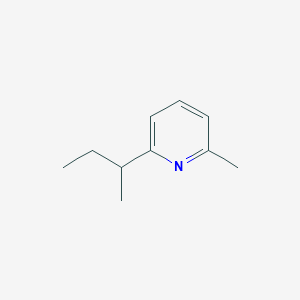
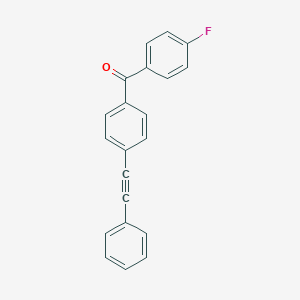
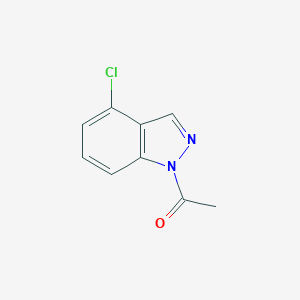
![(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine, 97+%](/img/structure/B116228.png)
![(3R,4aR,6aS,10aS,10bR)-3-ethyl-5,10b-dimethyl-4,4a,6a,7,8,9,10,10a-octahydro-3H-benzo[h]isochromen-1-one](/img/structure/B116233.png)
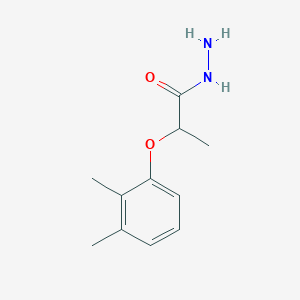
![(2S)-2-[(2-Cyanoacetyl)amino]propanoic acid](/img/structure/B116240.png)